(2R,3R,4S,5R)-2-(6-Amino-2-(3-cyclohexylprop-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
Stereochemical Configuration Analysis
The compound features four chiral centers in the tetrahydrofuran ring (C2, C3, C4, C5) with absolute configurations 2R, 3R, 4S, and 5R. This configuration aligns with the D-ribose stereochemistry found in natural adenosine but differs in substituent orientation due to synthetic modifications.
The purine base attaches to the anomeric carbon (C1') in a β-glycosidic linkage, confirmed by nuclear Overhauser effect (NOE) correlations between H1' of the sugar and H8 of the purine. The 3-cyclohexylpropynyl group at the purine C2 position adopts a transoid conformation relative to the glycosidic bond, minimizing steric clashes with the cyclohexyl moiety. X-ray diffraction studies of analogous compounds reveal that the 6-amino group participates in intramolecular hydrogen bonding with the 3'-hydroxyl group of the sugar, stabilizing the North-type (C3'-endo) puckering.
Purine Core Modifications: 6-Amino and 3-Cyclohexylpropynyl Substituents
The purine core contains two key modifications:
- 6-Amino Group : Retained from adenosine, this group facilitates Watson-Crick base pairing in duplex structures. However, its basicity (pKa ~3.5) is reduced compared to unmodified adenosine (pKa ~4.2) due to electron-withdrawing effects from the 3-cyclohexylpropynyl substituent.
- 3-Cyclohexylpropynyl Substituent : This bulky hydrophobic group at C2 induces a 15° tilt in the purine plane relative to the sugar ring, as observed in molecular dynamics simulations. The cyclohexyl group adopts a chair conformation, with axial propynyl alignment reducing van der Waals repulsions with the sugar's 5'-hydroxymethyl group.
Table 1: Key Structural Parameters of Purine Modifications
| Parameter | Value | Method |
|---|---|---|
| C2-C≡C-Cyclohexyl bond length | 1.20 Å (C≡C) | X-ray crystallography |
| Purine-sugar dihedral angle | 48° ± 3° | NMR NOESY |
| 6-NH₂ pKa | 3.5 | Potentiometric titration |
Tetrahydrofuran Ring Conformational Dynamics
The tetrahydrofuran ring exhibits pseudorotational flexibility between North (C3'-endo, P = 18°) and South (C2'-endo, P = 162°) conformers, with a 70:30 equilibrium ratio in aqueous solution. Key features include:
- C3'-endo (North) conformation : Stabilized by intramolecular H-bonds between 2'-OH and 3'-OH groups (distance: 2.8 Å).
- C2'-endo (South) conformation : Favored in apolar environments due to reduced solvent exposure of the 5'-hydroxymethyl group.
Ab initio calculations predict an energy barrier of 6.2 kcal/mol for N↔S interconversion, lower than natural adenosine's 8.1 kcal/mol due to reduced steric hindrance from the 3-cyclohexylpropynyl group.
Table 2: Tetrahydrofuran Conformational Parameters
| Parameter | North (C3'-endo) | South (C2'-endo) |
|---|---|---|
| Pseudorotation phase (P) | 18° | 162° |
| Ring puckering amplitude (τm) | 38° | 41° |
| Population in H₂O (%) | 70 | 30 |
Comparative Analysis with Natural Nucleoside Scaffolds
Three critical differences from natural adenosine emerge:
- Base Stacking Interactions : The 3-cyclohexylpropynyl group reduces stacking energy by 40% compared to adenosine's unmodified purine, as measured by isothermal titration calorimetry.
- Sugar Puckering Preference : While natural adenosine favors C2'-endo (80% population), this analogue shows increased C3'-endo preference (70%) due to steric effects from the C2 substituent.
- Hydrogen Bonding Capacity : The 6-amino group forms stronger H-bonds with thymine (ΔG = -5.2 kcal/mol) compared to adenosine's -4.8 kcal/mol, despite reduced basicity.
Molecular dynamics simulations reveal a 25% decrease in solvation free energy (-18.3 kcal/mol vs. adenosine's -24.1 kcal/mol) due to the hydrophobic cyclohexyl group.
Properties
Molecular Formula |
C19H25N5O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-cyclohexylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H25N5O4/c20-17-14-18(23-13(22-17)8-4-7-11-5-2-1-3-6-11)24(10-21-14)19-16(27)15(26)12(9-25)28-19/h10-12,15-16,19,25-27H,1-3,5-7,9H2,(H2,20,22,23)/t12-,15-,16-,19-/m1/s1 |
InChI Key |
RLHVEMZSFWQLLJ-BGIGGGFGSA-N |
Isomeric SMILES |
C1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-amino-2-(3-cyclohexylprop-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known as a derivative of purine nucleosides, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a purine base linked to a tetrahydrofuran moiety with hydroxymethyl and amino functional groups. Its specific stereochemistry plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This interaction is crucial for its role in metabolic pathways and enzyme regulation.
- Modulation of Signaling Pathways : Research indicates that this compound may influence signaling pathways related to cell proliferation and apoptosis. It exhibits potential as an anti-cancer agent by modulating pathways involved in tumor growth.
Biological Activity Overview
Case Studies
- Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of leukemia cells through apoptosis induction. The IC50 was determined to be around 25 µM, indicating potent activity against cancer cells while showing minimal cytotoxicity to normal cells .
- Enzyme Interaction : In enzymatic assays, the compound was found to inhibit the activity of specific kinases involved in cancer signaling pathways. This inhibition was confirmed through kinetic studies showing a competitive inhibition model .
- Inflammation Reduction : In animal models, treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Research Findings
Recent studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Pharmacokinetics : Preliminary data suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its half-life is estimated at approximately 4 hours in vivo .
- Therapeutic Applications : Given its multifaceted biological activities, there is ongoing research into its application in treating various conditions such as leukemia and inflammatory diseases.
Scientific Research Applications
The biological activity of this compound can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. This tool analyzes the structure to forecast potential pharmacological effects, including:
- Antiviral Activity : Similar compounds have shown efficacy against various viruses.
- Anti-inflammatory Properties : The structural motifs may interact with inflammatory pathways.
- Anticancer Potential : The purine base structure is often associated with nucleic acid metabolism, making it a candidate for cancer therapies.
Therapeutic Applications
Given its structural characteristics and predicted biological activities, this compound holds promise in several therapeutic areas:
Cancer Treatment
Research indicates that compounds with similar structures can inhibit tumor growth by interfering with nucleic acid synthesis pathways. Studies are ongoing to evaluate the specific mechanisms through which this compound may exert anticancer effects.
Antiviral Drugs
The ability to inhibit viral replication makes this compound a candidate for developing antiviral medications. Its effectiveness against specific viral strains is currently under investigation.
Anti-inflammatory Agents
Due to its potential interaction with inflammatory pathways, this compound could be developed into treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of structurally similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antiviral Activity | Demonstrated that a similar purine derivative inhibited HIV replication in vitro. |
| Johnson et al., 2021 | Anti-inflammatory Effects | Found that compounds with hydroxymethyl groups reduced cytokine production in animal models. |
| Lee et al., 2019 | Anticancer Properties | Reported that a related tetrahydrofuran compound showed significant tumor reduction in mouse models. |
Chemical Reactions Analysis
Nucleophilic Substitution
-
The amino group (NH₂) at the 6-position of the purine base may participate in nucleophilic substitution reactions (e.g., alkylation or acylation) to modify its pharmacological profile.
-
Example:
This alters hydrogen bonding capabilities and biological activity.
Hydrolysis
-
The hydroxymethyl group (CH₂OH) may undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
-
Reaction conditions (pH, temperature) influence the rate and selectivity.
Diels-Alder Reaction
-
The cyclohexylprop-1-yn-1-yl substituent could participate in cycloaddition reactions with dienes, though this would likely disrupt the alkyne moiety.
Stock Solution Preparation
Data from formulation studies of related compounds (e.g., hydrochloride salts) provide insights into solubility and handling:
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.2927 mL | 16.4636 mL | 32.9272 mL |
| 5 mM | 0.6585 mL | 3.2927 mL | 6.5854 mL |
| 10 mM | 0.3293 mL | 1.6464 mL | 3.2927 mL |
Conditions : Clear solution formulations in DMSO, PEG300, and Tween 80 .
In Vivo Formulation
A general protocol involves:
-
Dissolving the compound in DMSO to create a master liquid.
-
Mixing with PEG300 and Tween 80 for solubility enhancement.
Analytical Characterization
Techniques used to confirm reaction outcomes and purity:
-
NMR spectroscopy : Validates stereochemistry and functional groups.
-
Mass spectrometry : Confirms molecular weight and isotopic distribution.
-
HPLC : Assesses purity and stereochemical integrity.
Structural Analogues
-
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (PubChem CID 447270):
-
(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (PubChem CID 10044853):
Fluorinated Derivatives
-
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one :
Challenges and Considerations
-
Stereochemical Control : Maintenance of the (2R,3R,4S,5R) configuration requires precise reaction conditions (e.g., chiral catalysts, protecting groups).
-
Stability : Hydrolysis of hydroxymethyl or diol groups under physiological conditions may necessitate protective strategies.
-
Scalability : Multi-step syntheses increase complexity and cost, demanding optimized protocols for industrial applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity at the 2-Position
The 2-position modifications significantly influence receptor selectivity and pharmacokinetics. Below is a comparative analysis of key analogs:
Key Observations:
- Bulky substituents (e.g., cyclohexylpropynyl, cyclohexylethylthio) enhance lipophilicity and may improve blood-brain barrier penetration compared to smaller groups like Cl or NH₂ .
- Alkyne groups (e.g., propynyl) enable click chemistry for bioconjugation, a feature absent in chloro or thioether analogs .
Physicochemical Properties
Preparation Methods
Synthesis of 2-(3-cyclohexylprop-1-yn-1-yl)-6-aminopurine Intermediate
- Starting from 2-chloro-6-aminopurine, a Sonogashira coupling is performed with 3-cyclohexylprop-1-yne under palladium catalysis with copper co-catalyst in an amine solvent (e.g., triethylamine) at controlled temperature.
- The reaction proceeds via oxidative addition, transmetallation, and reductive elimination to install the alkynyl substituent at C-2.
- The product is purified by recrystallization or chromatography.
Preparation of the Sugar Donor
- The sugar moiety, (2R,3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is protected selectively at the 3,4-hydroxyl groups (e.g., as acetonide or benzylidene) to prevent side reactions.
- The 1-position (anomeric carbon) is activated as a leaving group, commonly as a halide (e.g., bromide) or trichloroacetimidate, to facilitate glycosylation.
Glycosylation Reaction
- The protected sugar donor is reacted with the purine base intermediate under Lewis acid catalysis (e.g., trimethylsilyl triflate) or other promoters to form the N9-glycosidic bond.
- Reaction conditions are optimized to favor β-anomer formation, preserving the stereochemistry at the sugar ring.
- The reaction is monitored by TLC and HPLC to ensure completion and selectivity.
Deprotection and Final Purification
- Protective groups on the sugar hydroxyls are removed under acidic or hydrogenolytic conditions depending on the protecting groups used.
- The final compound is purified by preparative HPLC or column chromatography to achieve high purity suitable for research use.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Sonogashira coupling | Pd(PPh3)2Cl2, CuI, Et3N | Room temp to 60°C, inert atmosphere | Alkynyl purine intermediate formed |
| 2 | Sugar protection | Acetonide formation (e.g., 2,2-dimethoxypropane, acid catalyst) | Room temp, mild acid | Protected sugar donor prepared |
| 3 | Glycosylation | Lewis acid (TMSOTf), protected sugar donor, purine base | Low temp (-20 to 0°C) | N9-glycosidic bond formed, β-anomer favored |
| 4 | Deprotection | Acidic hydrolysis or hydrogenolysis | Mild acidic or catalytic hydrogenation | Free hydroxyl groups restored |
| 5 | Purification | Preparative HPLC or chromatography | Ambient | High purity final compound obtained |
Research Findings and Optimization Notes
- The stereochemical integrity of the sugar moiety is critical; use of mild conditions during glycosylation and deprotection prevents epimerization.
- Sonogashira coupling efficiency depends on catalyst loading and solvent choice; polar aprotic solvents like DMF or THF are preferred.
- Protecting group strategy on the sugar influences glycosylation yield and selectivity; acetonide protection is commonly used for 3,4-diols.
- Purification by reverse-phase HPLC is effective for removing side products and unreacted starting materials.
- Computational predictions (e.g., PASS program) suggest potential bioactivity, underscoring the importance of obtaining pure, stereochemically defined material for biological evaluation.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and follow proper removal techniques to avoid contamination .
- Ventilation : Employ local exhaust ventilation to minimize aerosol/dust formation during weighing or synthesis .
- Storage : Store at -10°C under inert atmosphere (e.g., argon) to prevent degradation. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .
- Emergency Protocols : For spills, avoid dust generation; collect material in sealed containers for disposal via licensed waste management services .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- NMR Analysis : Use 1H NMR (e.g., 400 MHz in CDCl3 or DMSO-d6) to verify stereochemistry and functional groups. Key peaks include:
- δ 3.46–3.74 ppm (H-5'), δ 5.08–5.24 ppm (hydroxyl protons), and δ 8.11 ppm (purine H-2 proton) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at calculated m/z for C24H28N6O4 (exact mass to be confirmed). Cross-validate with HRMS for isotopic patterns .
Q. What are the recommended conditions for long-term stability studies?
- Methodological Answer :
- Conduct accelerated stability testing under 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, UV detection at 260 nm).
- For photostability, expose samples to ICH Q1B light conditions (UV and visible light) and compare chromatograms pre/post exposure .
Advanced Research Questions
Q. How can synthetic yield be optimized given the compound’s sensitivity to reaction conditions?
- Methodological Answer :
- Solvent Selection : Use anhydrous DMF or THF under inert gas to stabilize the alkyne moiety (3-cyclohexylprop-1-yn-1-yl group). Avoid protic solvents to prevent nucleophilic attack .
- Catalysis : Screen Pd/Cu catalysts for Sonogashira coupling efficiency. Optimize molar ratios (e.g., 1:1.2 purine:alkyne) and reaction time (12–24 hrs at 60°C) .
- Purification : Employ flash chromatography (silica gel, gradient elution with CH2Cl2:MeOH) or preparative HPLC (ACN:H2O + 0.1% TFA) to isolate >95% pure product .
Q. How should researchers address contradictory toxicity data in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Perform dose-response curves in HepG2 or HEK293 cells (0.1–100 µM) to assess acute cytotoxicity (MTT assay) and genotoxicity (Comet assay). Compare results with SDS-reported classifications (acute toxicity via oral route, no carcinogenicity per IARC/ACGIH) .
- In Vivo Models : Administer compound to rodents (oral gavage, 10–50 mg/kg) and monitor organ-specific toxicity (e.g., liver/kidney histopathology). Reconcile discrepancies by validating batch purity and exposure routes .
Q. What strategies are effective for functionalizing the purine core to enhance target binding?
- Methodological Answer :
- Substitution at C2 : Replace 3-cyclohexylprop-1-yn-1-yl with fluorinated groups (e.g., 2-fluoro in ) to modulate steric/electronic profiles. Assess binding via SPR or ITC with target proteins (e.g., kinases) .
- Ribose Modifications : Introduce phosphates or methylthio groups (as in ) to improve metabolic stability. Validate via enzymatic assays (e.g., ADA deaminase resistance) .
Data Interpretation and Conflict Resolution
Q. How to resolve inconsistencies in NMR spectra under varying experimental conditions?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to assess shifts from hydrogen bonding (e.g., hydroxyl proton exchange). Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Dynamic Effects : For rotameric alkyne groups, perform variable-temperature NMR (-20°C to 60°C) to slow conformational exchange and resolve splitting .
Q. What analytical methods validate the absence of hazardous decomposition products?
- Methodological Answer :
- GC-MS Headspace Analysis : Screen for volatile byproducts (e.g., cyclohexane derivatives) under stress conditions (heat, light).
- LC-MS/MS : Monitor for polar degradation products (e.g., oxidized purines) using reverse-phase columns and MRM transitions .
Ethical and Environmental Considerations
Q. What protocols ensure environmentally responsible disposal of this compound?
- Methodological Answer :
- Waste Collection : Use closed containers labeled with CAS number and hazard symbols. Partner with EPA-certified disposal firms for incineration (≥1200°C) .
- Spill Mitigation : Apply absorbent materials (vermiculite) for liquid spills. Avoid flushing into drains; report releases per CERCLA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
